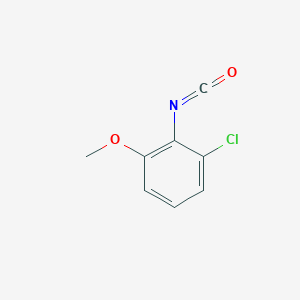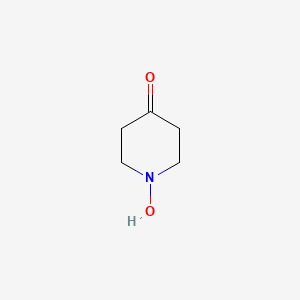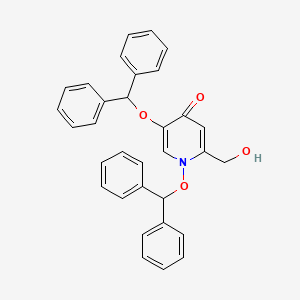
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)-
説明
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly referred to as DHPM and has been synthesized using various methods.
科学的研究の応用
Structural and Physical Characterization
4(1H)-Pyridinone derivatives have been extensively studied for their structural and physical properties. For instance, Nelson et al. (1988) synthesized a series of 3-hydroxy-2-methyl-4(1H)-pyridinones with various substituents, analyzing their structures through X-ray diffraction, mass spectrometry, and spectroscopic methods. These compounds demonstrated significant hydrogen bonding, influencing their solubility and physical behavior. Similarly, studies by Suresh et al. (2007) on polysubstituted pyridines revealed their nearly planar structures and how their molecular packing is influenced by different intermolecular interactions, such as C-H...O, C-H...F, and C-H...π interactions (Nelson, 1988) (Suresh, 2007).
Chelation and Metal Ion Interaction
4(1H)-Pyridinone derivatives have shown promise as chelating agents due to their high affinity for metal ions, which is crucial for therapeutic applications, including metal decorporation. Santos et al. (2005) developed a bis(3-hydroxy-4-pyridinone) derivative of EDTA, demonstrating its effectiveness in aluminum removal in vivo, which could have implications for treating conditions like Alzheimer's disease. Another study by Santos et al. (2004) introduced a bis(3-hydroxy-4-pyridinone) derivative of iminodiacetic acid, showcasing its superior chelating efficiency for trivalent metal ions compared to existing chelators like Deferriprone (Santos, 2005) (Santos, 2004).
Synthetic Methodologies and Derivatives
The synthesis and functionalization of 4(1H)-pyridinone derivatives have been areas of active research, leading to the development of compounds with potential therapeutic applications. Al-thamili et al. (2020) reported the synthesis of highly functionalized N-1-(2-pyridinylmethyl)-3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinones, which were characterized through NMR, X-ray crystallography, and DFT studies, highlighting the versatility of these compounds in chemical synthesis (Al-thamili, 2020).
Potential Therapeutic Applications
Beyond their structural and chelating properties, 4(1H)-pyridinone derivatives are being explored for various therapeutic applications, including their role in chelation therapy for metal overload conditions. The work by Dobbin et al. (1993) introduced a range of novel bidentate ligands containing the 3-hydroxy-4(1H)-pyridinone chelating moiety, which showed oral activity in iron-overloaded mice, indicating their potential as orally active iron chelators with clinical applications (Dobbin, 1993).
特性
IUPAC Name |
1,5-dibenzhydryloxy-2-(hydroxymethyl)pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27NO4/c34-23-28-21-29(35)30(36-31(24-13-5-1-6-14-24)25-15-7-2-8-16-25)22-33(28)37-32(26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22,31-32,34H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYDUUIKQDPPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO)OC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471899 | |
| Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
CAS RN |
114875-63-7 | |
| Record name | 1,5-Bis(diphenylmethoxy)-2-(hydroxymethyl)-4(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114875-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyridinone, 1,5-bis(diphenylmethoxy)-2-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate](/img/structure/B3045760.png)
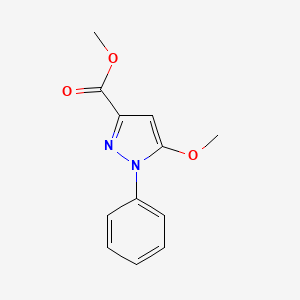
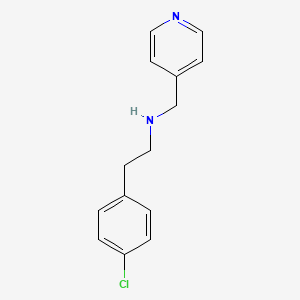
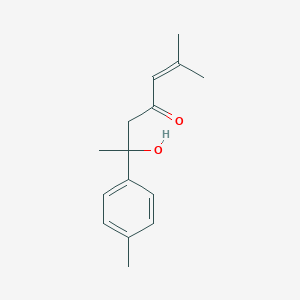
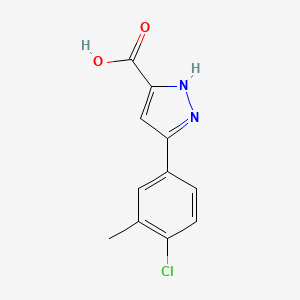
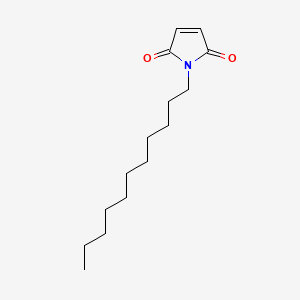

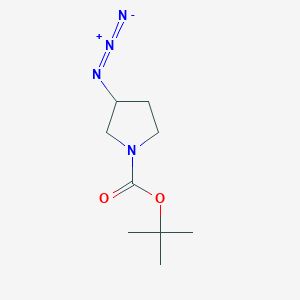
![1H-Pyrrolo[3,2-b]pyridin-5-ol hydrobromide](/img/structure/B3045772.png)
